4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole
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Overview
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of an isoquinoline and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary target of the compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by the compound affects the metabolism of a known dinitrobenzamide substrate . This suggests that the compound may interfere with the biochemical pathways involving this substrate.
Pharmacokinetics
The compound shows good cellular potency, as measured by the inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism of a known substrate . This inhibition could potentially lead to the suppression of the growth of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a β-keto ester with hydroxylamine hydrochloride under basic conditions to form the isoxazole core.
Coupling of the Two Rings: The final step involves the coupling of the isoquinoline and isoxazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaH, LDA, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core but lacks the isoxazole ring.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the isoquinoline core.
Uniqueness
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-3,5-dimethylisoxazole is unique due to its combination of both the isoquinoline and isoxazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-15(12(2)18-16-11)10-17-8-7-13-5-3-4-6-14(13)9-17/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDOXCZPHCMNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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